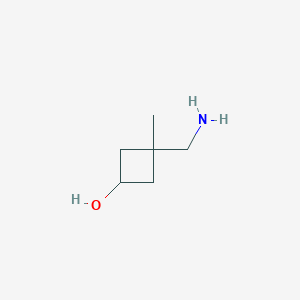
3-(Aminomethyl)-3-methylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonia under reductive amination conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.
化学反应分析
Types of Reactions
3-(Aminomethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methylcyclobutanone or 3-methylcyclobutanone derivatives.
Reduction: Formation of various amines or alcohols depending on the reducing agent used.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
3-(Aminomethyl)-3-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Aminomethyl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)cyclobutan-1-ol: Lacks the methyl group, resulting in different chemical properties.
3-(Hydroxymethyl)-3-methylcyclobutan-1-ol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity.
3-(Aminomethyl)-3-methylcyclopentanol: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.
Uniqueness
3-(Aminomethyl)-3-methylcyclobutan-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(4-7)2-5(8)3-6/h5,8H,2-4,7H2,1H3 |
InChI 键 |
CAVVKWWXGNFWDC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


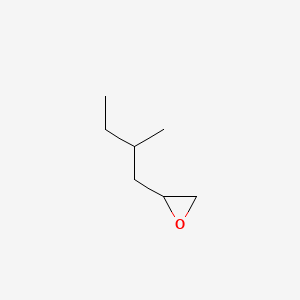

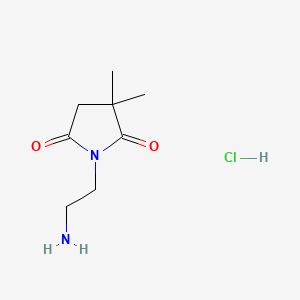
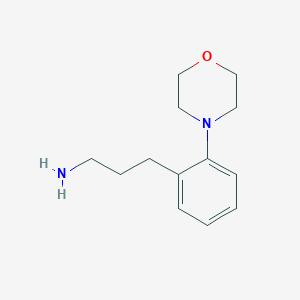
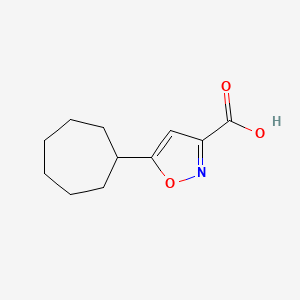
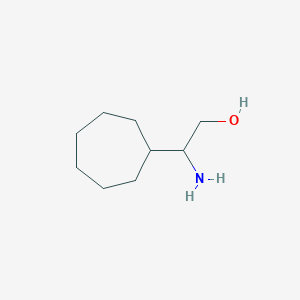

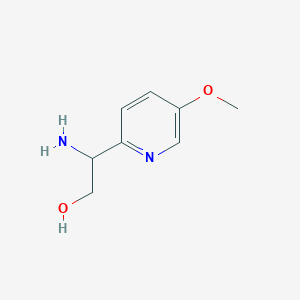
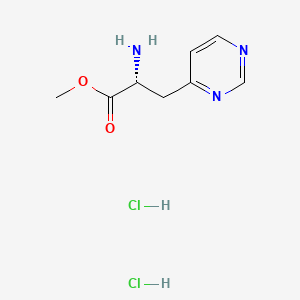



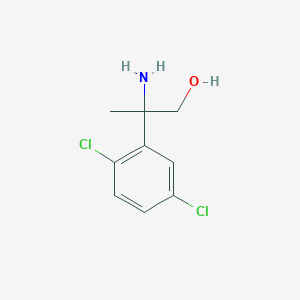
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
